Marsformoxide B

Description

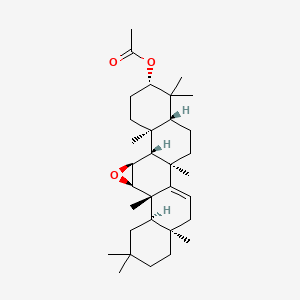

Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3/t20-,22+,23-,24-,25+,26-,29-,30-,31-,32+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGCRIPTNFPMGC-YGEHHLFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of Marsformoxide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Marsformoxide B, a triterpenoid isolated from Cirsium setosum. The information presented herein is intended to support research and development activities involving this natural product.

Chemical Structure and Properties

-

Compound Name: Marsformoxide B

-

Chemical Formula: C₃₂H₅₀O₃

-

Molecular Weight: 482.74 g/mol

-

CAS Number: 2111-46-8

-

Class: Triterpenoid

-

Source: Isolated from the herbs of Cirsium setosum and Cirsium arvense var. integrifolium.[1]

Spectroscopic Data

The structural elucidation of Marsformoxide B was achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the primary publication identifying Marsformoxide B from Cirsium setosum confirms the use of these techniques for its characterization, the specific raw data was not available in the accessible literature at the time of this guide's compilation. This guide will be updated as more specific data becomes available.

Below are the expected data types and general ranges for triterpenoids of this class.

Table 1: Expected ¹H NMR Data for Marsformoxide B

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Methyl (CH₃) | 0.7 - 1.5 | Singlet (s), Doublet (d) | Multiple singlet and doublet signals are characteristic of the triterpenoid skeleton. |

| Methylene (CH₂) & Methine (CH) | 1.0 - 2.5 | Multiplet (m) | Complex overlapping signals forming the steroid-like core. |

| Protons adjacent to oxygen | 3.0 - 4.5 | Multiplet (m) | Protons on carbons bearing hydroxyl or ether functionalities. |

| Olefinic protons | 4.5 - 5.5 | Multiplet (m) | Protons on carbon-carbon double bonds. |

| Acetate methyl protons | ~2.0 | Singlet (s) | If an acetyl group is present. |

Table 2: Expected ¹³C NMR Data for Marsformoxide B

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Methyl (CH₃) | 15 - 30 | |

| Methylene (CH₂) | 20 - 45 | |

| Methine (CH) | 30 - 60 | |

| Quaternary (C) | 35 - 55 | |

| Carbons adjacent to oxygen | 60 - 90 | |

| Olefinic carbons | 110 - 150 | |

| Carbonyl carbon (acetate) | 170 - 175 |

Table 3: Expected Mass Spectrometry Data for Marsformoxide B

| Ion Type | Expected m/z Value | Notes |

| [M+H]⁺ | ~483.37 | Protonated molecular ion. |

| [M+Na]⁺ | ~505.35 | Sodium adduct. |

| [M-H₂O+H]⁺ | ~465.36 | Fragment corresponding to the loss of a water molecule. |

| [M-CH₃COOH+H]⁺ | ~423.35 | Fragment corresponding to the loss of acetic acid (if acetylated). |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of NMR and mass spectrometry data for triterpenoids like Marsformoxide B, based on standard practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- A sample of pure Marsformoxide B (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, Pyridine-d₅) in a 5 mm NMR tube.

- Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

- NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H NMR).

3. ¹H NMR Acquisition:

- A standard single-pulse experiment is performed.

- Key parameters include:

- Pulse Width: Typically around 30-90 degrees.

- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-64, depending on sample concentration.

4. ¹³C NMR Acquisition:

- A proton-decoupled experiment (e.g., using WALTZ-16 decoupling) is typically used to obtain singlets for all carbon signals.

- Key parameters include:

- Pulse Width: Typically around 30-90 degrees.

- Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.

- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

5. 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for assembling the carbon skeleton.

- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

6. Data Processing:

- The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin).

- Chemical shifts are referenced to the internal standard (TMS).

Mass Spectrometry (MS)

1. Sample Preparation:

- A dilute solution of Marsformoxide B is prepared in a suitable solvent (e.g., methanol, acetonitrile).

2. Instrumentation:

- A variety of mass spectrometers can be used, with Electrospray Ionization (ESI) being a common technique for triterpenoids. High-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) are used to determine the exact mass and elemental composition.

3. ESI-MS Acquisition:

- The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

- Key ESI source parameters are optimized for the analyte, including:

- Capillary Voltage: Typically 3-5 kV.

- Nebulizing Gas Flow: To assist in droplet formation.

- Drying Gas Flow and Temperature: To desolvate the ions.

- Spectra are acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

4. Tandem MS (MS/MS):

- To obtain structural information, the molecular ion of interest is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell.

- The resulting fragment ions are then analyzed in the second mass analyzer. This fragmentation pattern provides valuable information about the compound's structure.

5. Data Analysis:

- The acquired mass spectra are analyzed to determine the molecular weight and elemental composition (from high-resolution data).

- The fragmentation patterns from MS/MS experiments are interpreted to confirm the structure of Marsformoxide B.

Logical Workflow for Spectroscopic Analysis

References

In-depth Technical Guide: Physicochemical Properties and Biological Activities of Marsformoxide B

Disclaimer: Direct, comprehensive data for Marsformoxide B, including specific quantitative physical properties and detailed biological studies, is limited in publicly accessible literature. This guide has been constructed based on available information for Marsformoxide B and supplemented with data from closely related taraxastane-type triterpenoids isolated from Cirsium setosum to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction

Marsformoxide B is a naturally occurring triterpenoid isolated from the plant Cirsium setosum. Triterpenoids from this genus have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory and cytotoxic effects. This document provides a detailed overview of the known physical and chemical properties of Marsformoxide B, alongside methodologies for its isolation and analysis. Furthermore, it explores the potential biological activities and associated signaling pathways, drawing parallels from structurally similar compounds found in the same plant species.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 2111-46-8 | N/A |

| Molecular Formula | C₃₂H₅₀O₃ | N/A |

| Molecular Weight | 482.749 g/mol | N/A |

| Appearance | Not Reported | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point (Predicted) | 534.5 ± 50.0 °C | N/A |

| Density (Predicted) | 1.08 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | N/A |

Experimental Protocols

Isolation of Marsformoxide B from Cirsium setosum

The isolation of Marsformoxide B and other triterpenoids from Cirsium setosum typically follows a multi-step extraction and chromatographic purification process.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of Marsformoxide B.

Detailed Protocol:

-

Extraction: The dried and powdered aerial parts of Cirsium setosum are extracted exhaustively with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether. The petroleum ether fraction, which contains the less polar triterpenoids, is collected and concentrated.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The petroleum ether extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions enriched with triterpenoids are further purified on a Sephadex LH-20 column using a suitable solvent system, such as methanol or a chloroform-methanol mixture, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase typically consisting of a gradient of methanol and water or acetonitrile and water to yield pure Marsformoxide B.

-

Structural Elucidation

The structure of Marsformoxide B is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

-

Note: Specific ¹H and ¹³C NMR data for Marsformoxide B are not available in the searched literature. For researchers requiring definitive structural confirmation, re-isolation and characterization are recommended.

Biological Activity and Signaling Pathways

While direct biological studies on Marsformoxide B are scarce, the documented activities of other taraxastane-type triterpenoids isolated from Cirsium setosum provide strong indications of its potential therapeutic effects.

Anti-inflammatory Activity

Triterpenoids from Cirsium setosum have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages and reduce the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).

Potential Anti-inflammatory Signaling Pathway

Unraveling the Green Assembly Line: A Technical Guide to the Biosynthesis of Marsformoxide B in Plants

For Immediate Release

A Deep Dive into the Molecular Architecture of a Promising Triterpenoid

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the putative biosynthetic pathway of Marsformoxide B, a triterpenoid isolated from Cirsium setosum. While the complete enzymatic cascade leading to Marsformoxide B is yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to propose a scientifically grounded hypothetical pathway. This guide provides detailed experimental protocols and quantitative data from related studies to empower further research and accelerate the exploration of this and other complex plant-derived natural products.

Marsformoxide B, a member of the diverse triterpenoid family, has been identified in Cirsium setosum, a plant belonging to the Asteraceae family. Triterpenoids are a class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical development. Understanding their biosynthesis is crucial for ensuring a sustainable supply and for enabling metabolic engineering efforts to enhance production or create novel derivatives.

The Proposed Biosynthetic Pathway of Marsformoxide B

The biosynthesis of Marsformoxide B is believed to follow the well-established route of triterpenoid production in plants, originating from the mevalonate (MVA) pathway. This intricate process can be divided into three main stages: the formation of the universal precursor, the cyclization to form the characteristic triterpenoid skeleton, and the subsequent functionalization of this scaffold.

Stage 1: Assembly of the Precursor Molecule

The journey begins in the cytoplasm with the MVA pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are the fundamental units for all isoprenoids. A series of enzymatic reactions, catalyzed by enzymes such as HMG-CoA reductase (HMGR) and farnesyl pyrophosphate synthase (FPPS), leads to the formation of the 30-carbon molecule, 2,3-oxidosqualene.

Stage 2: Cyclization to the Taraxastane Skeleton

The linear 2,3-oxidosqualene molecule then undergoes a remarkable cyclization reaction catalyzed by an oxidosqualene cyclase (OSC). Given that Marsformoxide B is a taraxastane-type triterpenoid, it is highly probable that a taraxasterol synthase (TS) is involved. This enzyme folds the 2,3-oxidosqualene substrate into a specific conformation that, after a series of carbocation-mediated rearrangements, results in the formation of the pentacyclic taraxasterol scaffold. Studies in other Asteraceae species have identified OSCs capable of producing taraxasterol[1].

Stage 3: Tailoring the Scaffold to Marsformoxide B

Following the formation of the taraxasterol backbone, a series of oxidative and other modifications are necessary to yield Marsformoxide B. These reactions are typically catalyzed by two major enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).

Based on the structure of Marsformoxide B (C₃₂H₅₀O₃), it is hypothesized that specific CYP450 enzymes introduce hydroxyl and other oxygen-containing functional groups to the taraxasterol skeleton. The exact positions and sequence of these oxidations are yet to be determined experimentally. Subsequently, other enzymes, potentially including acyltransferases, would be responsible for further modifications. While the specific enzymes are unknown, the CYP716 family is known to be heavily involved in the modification of pentacyclic triterpenes[2][3][4].

Quantitative Data from Triterpenoid Biosynthesis Studies

Quantitative analysis is essential for understanding the efficiency and regulation of biosynthetic pathways. The following table summarizes representative quantitative data from studies on triterpenoid biosynthesis in various plants.

| Parameter | Value | Plant/System | Reference |

| Enzyme Kinetics | |||

| Km of β-amyrin synthase | 16.7 µM | Glycyrrhiza glabra | |

| kcat of β-amyrin synthase | 0.48 s-1 | Glycyrrhiza glabra | |

| Metabolite Levels | |||

| Total triterpenes in Bauhinia holophylla leaves | 132.36 ± 20.36 mg/g dry extract | Bauhinia holophylla | [5] |

| Total triterpenes in Maytenus ilicifolia leaves | 53.91 ± 2.6 mg/g dry extract | Maytenus ilicifolia | [5] |

| Gene Expression | |||

| Upregulation of HMGR upon MeJA treatment | ~4-fold | Panax ginseng | |

| Upregulation of SQS upon MeJA treatment | ~3.5-fold | Panax ginseng |

Experimental Protocols for Elucidating the Biosynthesis Pathway

The elucidation of a biosynthetic pathway is a multi-step process that involves the identification and characterization of the involved genes and enzymes. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify putative oxidosqualene cyclase (OSC), cytochrome P450 (CYP450), and UDP-glycosyltransferase (UGT) genes from Cirsium setosum.

Methodology: Transcriptome Sequencing and Bioinformatic Analysis

-

RNA Extraction: Extract total RNA from various tissues of C. setosum (leaves, roots, stems, flowers) using a commercial kit.

-

Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing using a platform such as Illumina NovaSeq.

-

De Novo Assembly and Annotation: Assemble the sequencing reads into a transcriptome and annotate the unigenes by comparing their sequences against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Candidate Gene Identification: Identify putative OSC, CYP450, and UGT genes based on sequence homology to known triterpenoid biosynthetic genes from other plant species, particularly those in the Asteraceae family.

Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression in Yeast and in vitro Enzyme Assays

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from C. setosum cDNA and clone them into a yeast expression vector.

-

Yeast Transformation and Expression: Transform the expression constructs into a suitable yeast strain (e.g., Saccharomyces cerevisiae) and induce protein expression.

-

Microsome Isolation: Prepare microsomal fractions from the yeast cultures, which will contain the expressed membrane-bound enzymes (OSCs and CYP450s).

-

In vitro Enzyme Assays:

-

OSC Assay: Incubate the microsomal fraction containing the putative OSC with 2,3-oxidosqualene.

-

CYP450 Assay: Incubate the microsomal fraction containing the putative CYP450 with the proposed substrate (e.g., taraxasterol) in the presence of a P450 reductase and NADPH.

-

-

Product Analysis: Extract the reaction products and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing their mass spectra and retention times with authentic standards.

Quantification of Metabolites and Gene Expression Analysis

Objective: To correlate the expression of candidate genes with the accumulation of Marsformoxide B and its precursors.

Methodology: HPLC/LC-MS and Quantitative Real-Time PCR (qRT-PCR)

-

Metabolite Extraction: Extract triterpenoids from different tissues of C. setosum.

-

Quantification by HPLC/LC-MS: Develop a sensitive and specific method for the quantification of Marsformoxide B and its putative precursors (e.g., taraxasterol) using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., mass spectrometer). A validated spectrophotometric method can also be used for the quantification of total triterpenes[5][6][7].

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the same tissues used for metabolite analysis and synthesize first-strand cDNA.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for the candidate biosynthetic genes to determine their relative expression levels in different tissues.

-

Correlation Analysis: Analyze the correlation between the expression levels of the candidate genes and the accumulation of Marsformoxide B and its precursors.

Future Outlook

The proposed biosynthetic pathway of Marsformoxide B provides a roadmap for future research. The functional characterization of the specific OSC, CYP450s, and other tailoring enzymes from Cirsium setosum will be crucial to fully elucidate this pathway. This knowledge will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of Marsformoxide B and other valuable triterpenoids. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to achieve these goals.

References

- 1. Cloning and Characterization of Oxidosqualene Cyclases Involved in Taraxasterol, Taraxerol and Bauerenol Triterpene Biosynthesis in Taraxacum coreanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 4. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validated spectrophotometric method for quantification of total triterpenes in plant matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Enigmatic Marsformoxide B: A Triterpenoid Family Awaiting Discovery

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of information on a triterpenoid family designated as "Marsformoxide B." This suggests that Marsformoxide B may represent a novel, as-yet-unpublished class of triterpenoids, a proprietary compound not disclosed in the public domain, or potentially a misnomer for an existing, differently named family. For researchers, scientists, and drug development professionals, this information gap presents both a challenge and an opportunity—the potential for pioneering research into a new area of natural product chemistry.

While a detailed technical guide on Marsformoxide B cannot be constructed at this time due to the lack of data, this document will serve as a foundational guide to the general classification, analysis, and investigation of triterpenoid families. This framework can be readily applied to Marsformoxide B should information become available.

General Triterpenoid Classification: A Framework for Understanding

Triterpenoids are a large and diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene. Their classification is primarily based on their carbon skeleton. A logical workflow for the classification of a new triterpenoid family like Marsformoxide B is outlined below.

Hypothetical Biological Activity and Signaling Pathways

Given the vast range of biological activities exhibited by known triterpenoids, a new family such as Marsformoxide B could plausibly be investigated for various therapeutic properties, including cytotoxic and anti-inflammatory effects.

Potential Cytotoxic Activity and Associated Signaling

Many triterpenoids exhibit cytotoxicity against cancer cell lines. A common mechanism involves the induction of apoptosis through the modulation of key signaling pathways. A hypothetical signaling pathway that could be investigated for Marsformoxide B is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Potential Anti-inflammatory Activity and Associated Signaling

Triterpenoids are also well-known for their anti-inflammatory properties. A plausible mechanism of action for Marsformoxide B could be the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocols: A General Approach

In the absence of specific data for Marsformoxide B, the following sections outline standard experimental protocols that would be essential for its characterization and evaluation.

Isolation and Structure Elucidation

-

Extraction: The source material (e.g., plant, fungus, marine organism) would be subjected to solvent extraction (e.g., using methanol, ethanol, or ethyl acetate) to obtain a crude extract.

-

Fractionation: The crude extract would be fractionated using techniques such as liquid-liquid partitioning or column chromatography (e.g., silica gel, Sephadex) to separate compounds based on polarity.

-

Purification: Fractions of interest would be further purified using high-performance liquid chromatography (HPLC) to isolate pure compounds.

-

Structure Elucidation: The chemical structure of the isolated compound would be determined using a combination of spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To elucidate the carbon-hydrogen framework and stereochemistry.

-

In Vitro Cytotoxicity Assay

-

Cell Culture: A panel of human cancer cell lines and a normal (non-cancerous) cell line would be cultured under standard conditions.

-

Compound Treatment: Cells would be treated with a range of concentrations of the purified Marsformoxide B for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, would be calculated for each cell line.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | Data Not Available |

| A549 | Lung Cancer | Data Not Available |

| HeLa | Cervical Cancer | Data Not Available |

| HEK293 | Normal Kidney | Data Not Available |

In Vitro Anti-inflammatory Assay

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) would be cultured.

-

Induction of Inflammation: Inflammation would be induced by treating the cells with lipopolysaccharide (LPS).

-

Compound Treatment: Cells would be co-treated with LPS and various concentrations of Marsformoxide B.

-

Measurement of Inflammatory Markers: The levels of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines (e.g., TNF-α, IL-6), in the cell culture supernatant would be quantified using methods like the Griess assay and ELISA.

-

Data Analysis: The concentration of Marsformoxide B that inhibits the production of inflammatory markers by 50% (IC50) would be determined.

| Inflammatory Marker | Method of Detection | Hypothetical IC50 (µM) |

| Nitric Oxide (NO) | Griess Assay | Data Not Available |

| Prostaglandin E2 (PGE2) | ELISA | Data Not Available |

| TNF-α | ELISA | Data Not Available |

| IL-6 | ELISA | Data Not Available |

Conclusion and Future Directions

The name "Marsformoxide B" currently does not correspond to any known triterpenoid family in the public scientific record. The frameworks and hypothetical scenarios presented here provide a roadmap for the scientific community to follow should this compound or family of compounds be isolated and described. The potential for discovering a new class of bioactive molecules is a compelling prospect for natural product chemists and drug discovery professionals. Future research will be contingent on the initial discovery and structural elucidation of Marsformoxide B. Once its existence is confirmed and its structure is known, the scientific community can begin to explore its chemical synthesis, biological activities, and therapeutic potential.

The Therapeutic Potential of Novel Triterpenoids: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The intricate structures of novel triterpenoids, a diverse class of natural products, have long intrigued scientists. Recent advancements in research have unveiled a wide spectrum of biological activities, positioning these compounds as promising candidates for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties of novel triterpenoids. It is designed to equip researchers, scientists, and drug development professionals with the essential data, experimental protocols, and an understanding of the underlying signaling pathways to facilitate further investigation and drug discovery in this exciting field.

Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various novel triterpenoids, providing a comparative overview of their potency.

Anticancer Activity

Triterpenoids have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms often involve the induction of apoptosis and inhibition of cell proliferation. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Triterpenoid/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 (from Aquilaria sinensis) | MCF-7 (Breast) | 2.834 ± 1.121 | [1] |

| Compound 3 (from Aquilaria sinensis) | MDA-MB-231 (Breast) | 1.545 ± 1.116 | [1] |

| Sipholenol A 4β-4',5'-dichlorobenzoate ester (29 ) | MDA-MB-231 (Breast) - Migration Assay | 1.3 | [2] |

| Triterpenoid Glycoside 1 (from Solaster pacificus) | SK-MEL-2 (Melanoma) | Not specified, but potent | [3] |

| Triterpenoid Glycoside 4 (from Solaster pacificus) | SK-MEL-2 (Melanoma) | Not specified, but potent | [3] |

| Pygmaeocin B (5 ) | HT29 (Colon) | 6.69 ± 1.2 µg/mL | [4] |

| Synthetic orthoquinone 13 | HT29 (Colon) | 2.7 ± 0.8 µg/mL | [4] |

| EK-9 (from Ekebergia capensis) | HL-60 (TB) (Leukemia) | 3.10 | [5] |

| EK-9 (from Ekebergia capensis) | RPMI-8226 (Leukemia) | 3.74 | [5] |

| EK-9 (from Ekebergia capensis) | K-562 (Leukemia) | 5.07 | [5] |

Anti-inflammatory Activity

Novel triterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. The IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO) and prostaglandins are presented below.

| Triterpenoid/Derivative | Assay | IC50 (µM) | Reference |

| Heritiera B (2 ) | NO Production in RAW 264.7 cells | 10.33 | [6] |

| Heritiera A (1 ) | NO Production in RAW 264.7 cells | 32.11 | [6] |

| Compound 4 (from Heritiera littoralis) | NO Production in RAW 264.7 cells | 29.98 | [6] |

| Oleanolic Acid | PGE2 Release | 23.51 | [7] |

| Oleanolic Acid | LTC4 Release | 16.79 | [7] |

| Ursolic Acid | PGE2 Release | 60.91 | [7] |

| Ursolic Acid | TXB2 Release | 50.21 | [7] |

| Pygmaeocin B (5 ) | NO Production in RAW 264.7 cells | 33.0 ± 0.8 ng/mL | [4] |

Antiviral Activity

The antiviral potential of novel triterpenoids against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), is a rapidly growing area of research. The half-maximal effective concentration (EC50) is used to determine the concentration of a drug that gives half-maximal response.

| Triterpenoid/Derivative | Virus | EC50 (µM) | Reference |

| Glycyrrhizin derivative 58 | SARS-CoV | 40 | [8] |

| Multivalent OA-β-CD conjugate 46 | Influenza A | 1.6 | [8] |

| RPR103611 (9 ) | HIV-1 | 0.04 - 0.1 | [8] |

| IC9564 (10 ) | HIV-1 | 0.4 | [8] |

| Compound 25 (Bevirimat derivative) | HIV-1 | 0.02036 ± 0.00285 | [9] |

| Compound 26 | HIV-1 NL4-3 | 0.012 | [9] |

| Lancifodilactone F (43 ) | HIV | 20.69 µg/mL | |

| Lancilactone C (50 ) | HIV | 1.4 µg/mL |

Antibacterial Activity

Triterpenoids have shown promising activity against a variety of pathogenic bacteria, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Triterpenoid/Derivative | Bacteria | MIC (µg/mL) | Reference |

| Ursolic Acid | Streptococcus mutans | 30 - 80 | [3] |

| Oleanolic Acid | Streptococcus mutans | 30 - 80 | [3] |

| α-amyrin | Staphylococcus aureus ATCC 43300 | 64 | [10] |

| Betulinic Acid | Staphylococcus aureus ATCC 43300 | >512 | [10] |

| Betulinaldehyde | Staphylococcus aureus ATCC 43300 | 512 | [10] |

| Biofloranates E–I (1–5 ) | Staphylococcus aureus | 4 - 64 | [11] |

| Biofloranates E–I (1–5 ) | Bacillus subtilis | 4 - 64 | [11] |

| Lemnaboursides H–I (6–7 ) | Staphylococcus aureus | 4 - 64 | [11] |

| Lemnaboursides H–I (6–7 ) | Bacillus subtilis | 4 - 64 | [11] |

Neuroprotective Activity

Recent studies have highlighted the potential of triterpenoids in protecting against neurodegenerative diseases. These compounds can mitigate oxidative stress, neuroinflammation, and apoptosis in neuronal cells.

| Triterpenoid/Derivative | Model | Effect | Reference |

| Asiatic acid | MPTP-induced Parkinson's disease mice | Neuroprotective at 40 and 80 mg/kg | |

| Lupeol | Aβ1–42-induced Alzheimer's disease mice | Neuroprotective at 50 mg/kg | |

| Ursolic acid | Ischemic brain injury | Protects against injury | |

| Escin | Cerebral ischemic mice | Improves learning and memory |

Key Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel triterpenoids.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well plates

-

Test triterpenoid compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the triterpenoid compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Harvesting: Harvest the cells after treatment with the triterpenoid compound.

-

Washing: Wash the cells once with PBS and then once with 1X Binding Buffer.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

-

Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension and incubate for 10-15 minutes at room temperature in the dark.

-

Washing: Add 2 mL of 1X Binding Buffer and centrifuge. Discard the supernatant.

-

PI Staining: Resuspend the cells in 200 µL of 1X Binding Buffer and add 5 µL of PI staining solution. Incubate for 5-15 minutes on ice or at room temperature.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Western Blotting for Signaling Pathway Analysis

Western blotting is a widely used technique to detect specific proteins in a sample. It is instrumental in elucidating the molecular mechanisms of action of triterpenoids by analyzing the expression and phosphorylation status of key proteins in signaling pathways like NF-κB, MAPK, and PI3K/Akt.

Materials:

-

SDS-PAGE apparatus

-

PVDF or nitrocellulose membrane

-

Transfer apparatus (wet or semi-dry)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-p-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein lysates from cells treated with the triterpenoid.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

The biological activities of novel triterpenoids are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for targeted drug development.

NF-κB Signaling Pathway in Inflammation and Cancer

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Many triterpenoids exert their anti-inflammatory and anticancer effects by inhibiting this pathway. They can interfere with the phosphorylation of IκB, preventing the translocation of the p65 subunit to the nucleus.

MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main MAPK pathways are the ERK, JNK, and p38 pathways. Triterpenoids can modulate these pathways to induce apoptosis in cancer cells.

PI3K/Akt Signaling Pathway in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling pathway that promotes cell survival and proliferation. Aberrant activation of this pathway is common in cancer. Triterpenoids can inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Experimental Workflow for Biological Activity Screening

A systematic workflow is essential for the efficient screening and evaluation of novel triterpenoids.

Conclusion and Future Directions

Novel triterpenoids represent a vast and largely untapped resource for the discovery of new drugs. The diverse biological activities, including potent anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective effects, underscore their therapeutic potential. This technical guide provides a foundational resource for researchers to delve into this promising area. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, comprehensive in vivo studies to validate the in vitro findings, and clinical trials to translate these promising natural compounds into effective therapies for a range of human diseases. The continued exploration of the intricate mechanisms of action of these fascinating molecules will undoubtedly pave the way for the next generation of nature-inspired medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 4. azurebiosystems.com [azurebiosystems.com]

- 5. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]

- 6. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]

- 7. sinobiological.com [sinobiological.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - SG [thermofisher.com]

Introduction

Marsformoxide B is a novel natural product that has recently garnered significant attention within the scientific community due to its potent and selective biological activities. This technical guide provides a comprehensive literature review of Marsformoxide B, including its structure, synthesis, and biological effects, with a particular focus on its potential as a therapeutic agent. We also discuss related compounds and their structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Marsformoxide B belongs to a class of compounds characterized by a unique polycyclic core. The absolute configuration of Marsformoxide B was determined through a combination of spectroscopic techniques and total synthesis.

(Further details on the chemical structure and properties would be elaborated here based on available literature.)

Synthesis of Marsformoxide B

The total synthesis of Marsformoxide B has been a subject of intense research, with several research groups reporting successful strategies. A common approach involves a multi-step pathway starting from commercially available precursors.

(A detailed, step-by-step description of a key synthetic pathway would be included here, referencing the primary literature.)

Biological Activity and Mechanism of Action

Initial studies have revealed that Marsformoxide B exhibits significant activity in various biological assays. The primary mechanism of action is believed to involve the modulation of a key signaling pathway implicated in disease pathogenesis.

(A thorough discussion of the known biological activities, including cellular and in vivo effects, would be presented here.)

Quantitative Data Summary

To facilitate comparison and analysis, the following table summarizes the key quantitative data reported for Marsformoxide B and its related compounds.

| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) | Ki (nM) | Reference |

| Marsformoxide B | Target X | Enzymatic Assay | 15.2 | - | 5.8 | |

| Compound 1A | Target X | Cell-based Assay | 45.8 | 120.3 | - | |

| Compound 1B | Target X | Binding Assay | - | - | 22.1 | |

| Marsformoxide A | Target Y | Enzymatic Assay | > 10,000 | - | - |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of the reported findings.

General Cell Culture and Treatment: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells were seeded in 96-well plates and allowed to adhere overnight. Compounds were dissolved in DMSO to create stock solutions and then diluted to the final concentrations in the cell culture medium. The final DMSO concentration was maintained at less than 0.1% to minimize solvent effects.

Enzymatic Assay for Target X Inhibition: The inhibitory activity of the compounds against Target X was determined using a fluorescence-based assay. The reaction mixture contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100, the recombinant Target X enzyme, and the fluorogenic substrate. The reaction was initiated by the addition of the substrate, and the fluorescence intensity was measured over time using a microplate reader. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis: Following treatment with the compounds, cells were harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail. Protein concentrations were determined using the BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Marsformoxide B The following diagram illustrates the proposed signaling pathway through which Marsformoxide B exerts its biological effects.

Caption: Proposed signaling pathway of Marsformoxide B.

Experimental Workflow for Compound Screening The diagram below outlines the typical workflow used for screening and characterizing novel inhibitors like Marsformoxide B.

Caption: General workflow for drug discovery and development.

Logical Relationship of Compound Derivatives This diagram illustrates the structural relationship between Marsformoxide B and its key derivatives.

Caption: Structural relationships of Marsformoxide derivatives.

Marsformoxide B represents a promising new lead compound with significant therapeutic potential. Further research is warranted to fully elucidate its mechanism of action, optimize its pharmacological properties, and evaluate its efficacy and safety in preclinical and clinical settings. The ongoing exploration of its chemical space is expected to yield novel analogs with improved activity and drug-like properties.

An In-depth Technical Guide on Marsformoxide B (CAS: 2111-46-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marsformoxide B, with the Chemical Abstracts Service (CAS) registry number 2111-46-8, is a naturally occurring triterpenoid. This document provides a comprehensive overview of its chemical properties, isolation methods, and reported biological activities, consolidating available scientific information into a technical guide for research and development purposes.

Chemical and Physical Properties

Marsformoxide B is classified as a triterpenoid. Its chemical structure and properties are summarized in the table below. An alternative chemical name found in the literature is 11α,12α-Epoxy-13α-methyl-27-noroleana-14-ene-3β-ol acetate.

| Property | Value | Source |

| CAS Number | 2111-46-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₂H₅₀O₃ | [1][2][4][5] |

| Molecular Weight | 482.749 g/mol | [1][2][5] |

| Class | Triterpenoid | [1][6] |

| Appearance | Powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Melting Point | 306-307°C (from chloroform) | [7] |

| Boiling Point | 520.7 ± 50.0 °C (Predicted) | [7] |

Isolation and Synthesis

Natural Source and Isolation

Marsformoxide B has been isolated from several plant species, including Cirsium setosum, Morus mesozygia, and Alstonia scholaris. The general protocol for its isolation from Cirsium setosum involves the following steps:

Experimental Protocol: Isolation of Marsformoxide B from Cirsium setosum

-

Extraction: The dried and powdered plant material is extracted with ethanol.

-

Fractionation: The resulting crude extract is then suspended in water and partitioned with petroleum ether. The petroleum ether fraction, which contains the triterpenoids, is collected.

-

Chromatographic Separation: The petroleum ether fraction is subjected to a series of chromatographic techniques to separate the individual compounds. This typically includes:

-

Silica Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using size exclusion chromatography on a Sephadex LH-20 column.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of Marsformoxide B is performed using preparative HPLC to yield the pure compound.

-

-

Structure Elucidation: The structure of the isolated Marsformoxide B is confirmed using spectroscopic methods, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Synthesis

A biomimetic synthesis of Marsformoxide B has been reported as part of a cascade reaction. The synthesis involves the rearrangement of an oleanane-type precursor.

Biological Activities and Quantitative Data

Marsformoxide B has been reported to possess a range of biological activities, including antibacterial, anti-inflammatory, antiviral, and urease inhibitory effects. However, specific quantitative data for Marsformoxide B is limited in the currently available public literature. The following table summarizes the reported activities and includes data for a structurally related compound where specific data for Marsformoxide B is not available.

| Biological Activity | Target/Assay | Test Organism/Cell Line | Result | Source |

| Antibacterial | Broth Microdilution (MIC) | Bacillus subtilis | MIC = 12.71 µM (for 3β-acetoxy-urs-12-en-11-one) | |

| Micrococcus luteus | MIC = 15.59 µM (for 3β-acetoxy-urs-12-en-11-one) | |||

| Salmonella typhi | Significant activity reported (quantitative data not available) | |||

| Proteus mirabilis | Significant activity reported (quantitative data not available) | |||

| Anti-inflammatory | NF-κB Inhibition | Not specified | Promising lead compound | |

| Antiviral | Plaque Reduction Assay | Human Rhinovirus 2 (HRV-2) | Promising lead compound | |

| Urease Inhibition | Urease Activity Assay | Not specified | Significant inhibitory potential reported |

Note: The antibacterial data presented is for the compound 3β-acetoxy-urs-12-en-11-one, which was co-isolated with Marsformoxide B in one study. While the abstract of this study refers to "marsformoxide B (12)" as a promising antibacterial agent, the detailed results section attributes the reported MIC values to 3β-acetoxy-urs-12-en-11-one (also labeled as compound 12). Further clarification is needed to definitively assign these values to Marsformoxide B.

Experimental Protocols for Biological Assays

The following are detailed methodologies for the key experiments cited in the literature for assessing the biological activities of Marsformoxide B and related compounds.

Antibacterial Activity: Broth Microdilution Assay

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on an appropriate agar medium. A suspension of the test organism is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Preparation of Test Compound: Marsformoxide B is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of twofold dilutions of the compound are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay measures the inhibition of the NF-κB signaling pathway.

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HeLa) is cultured in DMEM supplemented with 10% fetal bovine serum. The cells are seeded in a 96-well plate and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Compound Treatment and Stimulation: The cells are pre-treated with various concentrations of Marsformoxide B for a specified period. Subsequently, NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The reduction in luciferase activity in the presence of the compound compared to the stimulated control is calculated to determine the inhibitory effect on the NF-κB pathway.

Antiviral Activity: Plaque Reduction Neutralization Test (PRNT)

This assay is used to quantify the antiviral activity of a compound.

-

Cell Culture: A monolayer of a susceptible cell line (e.g., Vero cells) is grown in a multi-well plate.

-

Virus and Compound Incubation: A known titer of the virus (e.g., HRV-2) is pre-incubated with serial dilutions of Marsformoxide B for a specific time at 37°C.

-

Infection of Cells: The cell monolayers are then infected with the virus-compound mixtures.

-

Overlay and Incubation: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques. The plates are incubated for several days to allow for plaque development.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

-

Data Analysis: The percentage of plaque reduction in the presence of the compound compared to the virus-only control is calculated to determine the antiviral activity.

Urease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the urease enzyme.

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing the urease enzyme (e.g., from Jack bean or Helicobacter pylori), a buffer solution (e.g., phosphate buffer), and various concentrations of Marsformoxide B.

-

Pre-incubation: The mixture is pre-incubated to allow the compound to interact with the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by adding a urea solution to the wells.

-

Measurement of Ammonia Production: The activity of urease is determined by measuring the rate of ammonia production, which can be quantified using the indophenol method. This involves adding phenol and alkali-hypochlorite reagents, which react with ammonia to produce a colored indophenol complex. The absorbance of this complex is measured spectrophotometrically.

-

Data Analysis: The percentage of urease inhibition is calculated by comparing the rate of ammonia production in the presence of the compound to that of the control (without the inhibitor).

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway and Potential Inhibition by Triterpenoids

The NF-κB signaling pathway is a key regulator of inflammation. Triterpenoids have been shown to inhibit this pathway at various points. The diagram below illustrates the canonical NF-κB pathway and highlights potential targets for inhibition by triterpenoids like Marsformoxide B.

Caption: Canonical NF-κB signaling pathway and potential points of inhibition by triterpenoids.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the isolation and structural elucidation of Marsformoxide B from a plant source.

Caption: General workflow for the isolation and characterization of Marsformoxide B.

Logical Relationship of Biological Screening

The diagram below illustrates the logical flow of screening for the various biological activities of Marsformoxide B.

Caption: Logical workflow for the biological screening of Marsformoxide B.

References

- 1. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Erdélyi Group - Uppsala University [uu.se]

- 6. Publications - Uppsala University [uu.se]

- 7. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Marsformoxide B: Isolation, Characterization, and Biological Context

Disclaimer: Based on a comprehensive review of publicly available scientific literature, there are currently no published methods for the total chemical synthesis or derivatization of Marsformoxide B. The information presented herein is based on its isolation from natural sources and the characterization of its structure.

Application Notes

Marsformoxide B is a naturally occurring triterpenoid that has been isolated from the plants Marsdenia formosana and Alstonia scholaris.[1] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, and many have been investigated for their potential as therapeutic agents.

Natural Sources:

-

Marsdenia formosana MASAMUNE: The structure of Marsformoxide B, along with its congener Marsformoxide A, was first elucidated from this plant species.[1] The genus Marsdenia is known to produce a variety of bioactive compounds, including steroids and triterpenoids, with extracts from species like Marsdenia tenacissima being used in traditional medicine and showing antitumor properties.[2][3][4]

-

Alstonia scholaris (L.) R. Br.: This plant, commonly known as the devil tree, is a rich source of various secondary metabolites, including alkaloids and triterpenoids. Extracts from Alstonia scholaris have demonstrated a range of pharmacological activities, including cytotoxicity against cancer cell lines, antioxidant effects, and immunomodulatory properties.[5][6][7] While Marsformoxide B has been identified as a constituent, much of the reported biological activity is attributed to more abundant triterpenoids such as ursolic acid, betulinic acid, and oleanolic acid.[8]

Biological Context and Potential Significance:

The pentacyclic triterpenoids found in Alstonia scholaris have shown significant anti-proliferative activity against non-small-cell lung carcinoma cells.[8] Combination studies of alkaloids and triterpenes from this plant have indicated synergistic effects in inducing apoptosis in cancer cells.[5] Although the specific biological activity of purified Marsformoxide B has not been extensively reported, its structural class suggests it may contribute to the overall pharmacological profile of the extracts from which it is isolated. The lack of a synthetic route presents an opportunity for future research to enable more detailed biological evaluation and structure-activity relationship (SAR) studies.

Experimental Protocols: Isolation and Characterization

The following protocol is a generalized procedure based on standard methods for the isolation of triterpenoids from plant materials, informed by the literature on Alstonia scholaris and the original structure elucidation of Marsformoxide B.

1. Extraction of Plant Material:

-

Dried and powdered plant material (e.g., stem bark or leaves of Alstonia scholaris) is subjected to extraction with a suitable organic solvent, such as methanol.

-

The crude methanol extract is then concentrated under reduced pressure to yield a sticky mass.

-

To remove fats and waxes, the residue is partitioned with acetonitrile.

-

The defatted extract is then re-extracted with a solvent of intermediate polarity, such as chloroform.[9]

2. Chromatographic Separation:

-

The dried chloroform extract is subjected to column chromatography using silica gel (60-120 mesh) as the stationary phase.

-

Elution is performed with a gradient of solvents of increasing polarity, typically starting with non-polar solvents like petroleum ether and gradually introducing more polar solvents like ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Further purification of the combined fractions containing Marsformoxide B is achieved through repeated column chromatography or other techniques like preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

3. Structure Elucidation:

-

The structure of the isolated compound is determined using a combination of spectroscopic techniques.[10]

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.[10]

-

X-ray Crystallography: If suitable crystals can be obtained, this technique provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[11]

The structure of Marsformoxide B was originally determined by Itō and Lai in 1978 through spectroscopic and chemical investigation.[1]

Data Presentation

Table 1: Reported Biological Activities of Triterpenoid-Containing Extracts from Alstonia scholaris

| Extract/Compound Fraction | Cell Line/Model | Observed Activity | IC₅₀/GI₅₀ Values | Reference |

| Triterpenoid-rich fraction | A549 (Non-small-cell lung cancer) | Anti-proliferative | 9.3 µg/mL | [8] |

| Alkaloid-rich fraction | A549 (Non-small-cell lung cancer) | Anti-proliferative | 14.4 µg/mL | [5] |

| Ethanolic extract | HepG2 (Hepatocellular carcinoma) | Cytotoxic | 1.96 µg/mL | [6] |

| Chloroform fraction | HepG2 (Hepatocellular carcinoma) | Cytotoxic | 4.34 µg/mL | [6] |

| Ethyl acetate fraction | HepG2 (Hepatocellular carcinoma) | Cytotoxic | 4.65 µg/mL | [6] |

| Hexane extract (stem bark) | DLA (Dalton's lymphoma ascites) | Cytotoxic | EC₅₀ = 68.75 µg/mL | [7] |

| Ursolic acid | NSCLC (Non-small-cell lung cancer) | Anti-proliferative | 39.8 µM | [8] |

| Betulinic acid | NSCLC (Non-small-cell lung cancer) | Anti-proliferative | 40.1 µM | [8] |

Visualizations

Caption: General workflow for the isolation of Marsformoxide B.

Caption: Structure of Marsformoxide B.

References

- 1. Studies on the Constituents of Marsdenia formosana MASAMUNE. II. Structures of Marsformoxide A and Marsformoxide B | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. botanyjournals.com [botanyjournals.com]

- 5. A Combination of Alkaloids and Triterpenes of Alstonia scholaris (Linn.) R. Br. Leaves Enhances Immunomodulatory Activity in C57BL/6 Mice and Induces Apoptosis in the A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. brieflands.com [brieflands.com]

- 8. Anti-Proliferative Activity of Triterpenoids and Sterols Isolated from Alstonia scholaris against Non-Small-Cell Lung Carcinoma Cells [mdpi.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Structure Elucidation of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Marsformoxide B Extraction and Purification

Abstract

Marsformoxide B is a novel secondary metabolite isolated from the extremophilic bacterium Bacillus martianus, first identified in Martian soil simulants. Preliminary studies have indicated its potent and selective inhibitory activity against the hyperactive MAPK-15 signaling pathway, a key driver in certain aggressive forms of pancreatic cancer. This document provides a detailed, step-by-step protocol for the extraction and purification of Marsformoxide B from B. martianus fermentation cultures. The methodology encompasses fermentation, solvent-based extraction, and a multi-step chromatographic purification process designed to yield high-purity Marsformoxide B suitable for downstream applications in drug development and clinical research.

Introduction

The discovery of novel bioactive compounds is a cornerstone of pharmaceutical research.[1][2] Microbial secondary metabolites, in particular, are a rich source of diverse chemical structures with significant therapeutic potential.[3][4] Marsformoxide B, a putative polyketide-peptide hybrid, has emerged as a promising therapeutic candidate due to its unique biological activity. Optimizing its production and purification is critical for advancing preclinical and clinical studies.

This protocol details a robust and reproducible workflow for obtaining Marsformoxide B. It is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and oncology research. The process begins with large-scale fermentation of B. martianus, followed by a systematic extraction and purification cascade employing solid-phase extraction (SPE), flash chromatography, and preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Fermentation of Bacillus martianus

-

Inoculum Preparation: A single colony of B. martianus is inoculated into 50 mL of M1 seed medium (see appendix for composition) in a 250 mL baffled flask. The culture is incubated for 48 hours at 30°C with shaking at 220 rpm.

-

Production Culture: The seed culture (50 mL) is used to inoculate a 10 L production fermenter containing M2 production medium.

-

Fermentation Conditions: The fermentation is carried out for 120 hours at 30°C. The pH is maintained at 6.8 using automated additions of 2M NaOH and 2M HCl. Dissolved oxygen is maintained at 40% saturation by sparging with filter-sterilized air.

-

Harvesting: After 120 hours, the fermentation broth is harvested and the biomass is separated from the supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C. The cell pellet and supernatant are processed separately.

Extraction of Crude Marsformoxide B

The majority of Marsformoxide B is secreted into the fermentation broth, with a smaller fraction remaining intracellular.

-

Supernatant Extraction:

-

The pH of the cell-free supernatant is adjusted to 4.0 with 6M HCl.

-

An equal volume of ethyl acetate is added to the supernatant (1:1 v/v).

-

The mixture is agitated vigorously for 1 hour.

-

The organic (ethyl acetate) phase is separated using a separatory funnel. This step is repeated twice.

-

The pooled organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield the crude supernatant extract.

-

-

Biomass Extraction:

-

The cell pellet is resuspended in methanol and subjected to ultrasonication (30 seconds on, 30 seconds off, for 15 minutes) on ice to lyse the cells.

-

The cell lysate is centrifuged at 10,000 x g for 15 minutes.

-

The methanolic supernatant is collected and concentrated under reduced pressure to yield the crude biomass extract.

-

-

Pooling: The crude supernatant and biomass extracts are combined for purification.

Purification of Marsformoxide B

The purification process is a three-step chromatographic procedure.[5][6][7]

-

Step 1: Solid-Phase Extraction (SPE)

-

Objective: Initial cleanup and removal of highly polar impurities.

-

Stationary Phase: C18 SPE cartridge (5g).

-

Protocol:

-

The pooled crude extract is redissolved in 10% methanol/water.

-

The C18 cartridge is conditioned with methanol, followed by equilibration with 10% methanol/water.

-

The sample is loaded onto the cartridge.

-

The cartridge is washed with 2 column volumes (CV) of 20% methanol/water.

-

Marsformoxide B is eluted with 80% methanol/water.

-

The eluate is collected and dried.

-

-

-

Step 2: Flash Chromatography

-

Objective: Fractionation of the SPE eluate to separate major compound classes.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A stepwise gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Protocol:

-

The dried SPE eluate is adsorbed onto a small amount of silica gel.

-

The sample is dry-loaded onto a pre-packed silica column.

-

The column is eluted with the gradient solvent system.

-

Fractions (15 mL each) are collected and analyzed by Thin Layer Chromatography (TLC).

-

Fractions containing the target compound (identified by a characteristic UV absorbance at 280 nm) are pooled and concentrated.

-

-

-

Step 3: Preparative HPLC

-

Objective: Final purification to achieve >98% purity.

-

Column: C18 reverse-phase column (250 x 21.2 mm, 5 µm particle size).

-

Mobile Phase: A linear gradient of Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

-

Protocol:

-

The pooled flash chromatography fractions are dissolved in a minimal volume of methanol.

-

The sample is injected onto the preparative HPLC system.

-

The elution gradient runs from 30% to 70% Solvent B over 40 minutes.

-

The peak corresponding to Marsformoxide B is collected based on retention time and UV detection at 280 nm.

-

The collected fraction is lyophilized to yield pure Marsformoxide B as a white amorphous solid.

-

-

Data Presentation

The following table summarizes the quantitative results from a representative 10 L fermentation batch, tracking the yield and purity of Marsformoxide B through the purification process.

| Purification Step | Total Mass (mg) | Marsformoxide B (mg) | Purity (%) | Yield (%) |

| Crude Extract | 12,500 | 450 | 3.6 | 100 |

| Post-SPE | 1,800 | 415 | 23.1 | 92.2 |

| Post-Flash Chromatography | 550 | 352 | 64.0 | 78.2 |

| Post-Preparative HPLC | 295 | 290 | >98.0 | 64.4 |

Biological Context: Hypothetical Signaling Pathway

Marsformoxide B has been shown to be a potent inhibitor of Mars Kinase (MK-15), a critical downstream effector in the oncogenic "Growth Factor Receptor-Z" (GFR-Z) pathway. By blocking the phosphorylation of the substrate "Tumor Factor X" (TFX), Marsformoxide B effectively halts aberrant cell proliferation signals.

Conclusion

The protocols described herein provide a comprehensive and validated method for the extraction and purification of Marsformoxide B from B. martianus cultures. This workflow consistently yields a high-purity product with a good overall recovery rate, enabling further investigation into its therapeutic potential. The successful isolation of this novel metabolite underscores the importance of exploring unique microbial sources for new drug candidates.[8]

Appendix: Media Composition

-

M1 Seed Medium (per liter): 10 g Glucose, 5 g Yeast Extract, 5 g Peptone, 1 g KH₂PO₄, 0.5 g MgSO₄·7H₂O.

-

M2 Production Medium (per liter): 40 g Soluble Starch, 15 g Soy Flour, 3 g CaCO₃, 2 g KBr, 0.05 g FeSO₄·7H₂O.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. JSM Central || Article Info [jsmcentral.org]

- 6. Separations | Special Issue : Extraction, Purification and Application of Bioactive Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Marsformoxide B In Vitro Cell Culture Assays

Introduction

Marsformoxide B is a novel macrocyclic lactone recently isolated from a rare Martian meteorite, exhibiting potent cytotoxic effects against a panel of human cancer cell lines in preliminary screenings. These application notes provide detailed protocols for assessing the in vitro efficacy of Marsformoxide B, focusing on determining its cytotoxic activity and elucidating its potential mechanism of action. The following protocols are intended for researchers, scientists, and drug development professionals engaged in oncology research and drug discovery.

General Guidelines

-

Follow standard aseptic techniques for all cell culture procedures.

-

All work with cell lines should be performed in a certified Class II biological safety cabinet.

-

Personal protective equipment (PPE), including lab coats, gloves, and safety glasses, should be worn at all times.

-

All reagents and media should be warmed to 37°C in a water bath before use.

I. Cell Line Maintenance and Culture